molecular formula C18H25ClN2O2 B12091392 1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride

1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride

Cat. No.: B12091392
M. Wt: 336.9 g/mol
InChI Key: TULITKASNZDSFD-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an imidazolium core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride typically involves the reaction of 2,4,6-trimethylphenyl derivatives with imidazole under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced technologies such as microreactors can also enhance the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions due to its stability and reactivity.

    Biology: The compound can be employed in biochemical assays and as a probe for studying molecular interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride exerts its effects involves its interaction with specific molecular targets. The imidazolium core can engage in various bonding interactions, including hydrogen bonding and π-π stacking, which facilitate its activity in different chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-Trimethylphenyl)thiourea
  • 2,4,6-Trimethylphenylhydrazine hydrochloride

Uniqueness

Compared to similar compounds, 1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride stands out due to its unique imidazolium core, which imparts enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical agents.

Properties

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;chloride

InChI

InChI=1S/C18H24N2O2.ClH/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;/h6-7,9-12,16H,8H2,1-5H3;1H

InChI Key

TULITKASNZDSFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.[Cl-]

Origin of Product

United States

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